molecular formula C20H22FN3O3S B14105879 N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide

N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide

Cat. No.: B14105879
M. Wt: 403.5 g/mol
InChI Key: FVHNGCIWNSXSIY-UHFFFAOYSA-N
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Description

N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group and a thieno[3,2-d]pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidinyl core and subsequent functionalization with the fluorobenzyl and butyl groups. Common synthetic routes may involve:

    Formation of the Thieno[3,2-d]pyrimidinyl Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the Butyl and Methylacetamide Groups: These groups are typically introduced through alkylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
  • N-butyl-2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide

Uniqueness

N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-butyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C20H22FN3O3S/c1-3-4-10-22(2)17(25)13-23-16-9-11-28-18(16)19(26)24(20(23)27)12-14-7-5-6-8-15(14)21/h5-9,11H,3-4,10,12-13H2,1-2H3

InChI Key

FVHNGCIWNSXSIY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2

Origin of Product

United States

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